Cas no 2228306-62-3 (4-(4,6-dichloropyrimidin-5-yl)butanoic acid)

4-(4,6-dichloropyrimidin-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(4,6-dichloropyrimidin-5-yl)butanoic acid
- 2228306-62-3
- EN300-1983993
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- インチ: 1S/C8H8Cl2N2O2/c9-7-5(2-1-3-6(13)14)8(10)12-4-11-7/h4H,1-3H2,(H,13,14)
- InChIKey: STZCZIUEDMPKCZ-UHFFFAOYSA-N
- SMILES: ClC1C(=C(N=CN=1)Cl)CCCC(=O)O
計算された属性
- 精确分子量: 233.9962829g/mol
- 同位素质量: 233.9962829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 63.1Ų
4-(4,6-dichloropyrimidin-5-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1983993-0.25g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1983993-10.0g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1983993-5.0g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1983993-2.5g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1983993-10g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1983993-0.1g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1983993-5g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1983993-0.05g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1983993-0.5g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1983993-1.0g |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid |
2228306-62-3 | 1g |
$1172.0 | 2023-05-31 |
4-(4,6-dichloropyrimidin-5-yl)butanoic acid 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
4-(4,6-dichloropyrimidin-5-yl)butanoic acidに関する追加情報
Research Brief on 4-(4,6-dichloropyrimidin-5-yl)butanoic acid (CAS: 2228306-62-3): Recent Advances and Applications
4-(4,6-dichloropyrimidin-5-yl)butanoic acid (CAS: 2228306-62-3) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of biologically active compounds, particularly in the design of kinase inhibitors and other therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent literature has demonstrated the utility of 4-(4,6-dichloropyrimidin-5-yl)butanoic acid as a building block for the development of novel kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. The dichloropyrimidine moiety of this compound serves as a privileged scaffold that can be further functionalized to enhance binding affinity and selectivity toward specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of potent and selective inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in numerous cancers.
In addition to its role in kinase inhibitor development, 4-(4,6-dichloropyrimidin-5-yl)butanoic acid has also been explored as a precursor for the synthesis of other bioactive molecules. A recent study in Bioorganic & Medicinal Chemistry Letters described its use in the preparation of novel antiviral agents, where the compound was modified to target viral polymerases. The study demonstrated promising in vitro activity against a range of RNA viruses, suggesting its potential as a starting point for the development of broad-spectrum antiviral therapies. Furthermore, the compound's carboxylic acid functionality allows for facile conjugation with other pharmacophores, enabling the creation of hybrid molecules with enhanced pharmacological properties.
The synthesis of 4-(4,6-dichloropyrimidin-5-yl)butanoic acid has also seen advancements in recent years. Traditional synthetic routes often involved multi-step procedures with low yields, but recent innovations in catalytic methods have streamlined its production. A 2022 publication in Organic Process Research & Development highlighted a novel one-pot synthesis approach using palladium-catalyzed cross-coupling reactions, which significantly improved the yield and scalability of the compound. This development is particularly important for industrial-scale production, where efficiency and cost-effectiveness are critical considerations.
Despite its promising applications, challenges remain in the optimization of 4-(4,6-dichloropyrimidin-5-yl)butanoic acid-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and the growing body of research supporting its utility underscore its potential as a valuable tool in drug discovery. Future directions may include the exploration of its use in combination therapies, as well as the development of targeted delivery systems to enhance its therapeutic efficacy.
In conclusion, 4-(4,6-dichloropyrimidin-5-yl)butanoic acid (CAS: 2228306-62-3) represents a promising scaffold in medicinal chemistry, with recent studies highlighting its applications in kinase inhibitor design, antiviral drug development, and other therapeutic areas. Continued research into its synthesis and biological activity is expected to yield further insights and innovations, paving the way for the development of novel and effective treatments for a range of diseases.
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